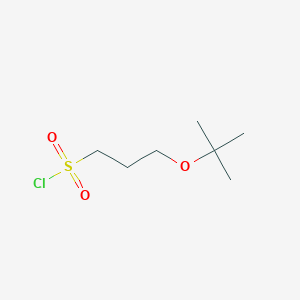

3-(Tert-butoxy)propane-1-sulfonyl chloride

Description

Contextualization within Sulfonyl Chloride Chemistry and its Synthetic Relevance

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic reagents. fiveable.mewikipedia.org The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the formation of sulfonamides, sulfonate esters, and thioesters, respectively. These functional groups are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. fiveable.mecbijournal.com

The reaction of a sulfonyl chloride with an alcohol, for instance, yields a sulfonate ester. This transformation is particularly useful as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions. pearson.comlibretexts.org The tert-butoxy (B1229062) group in 3-(Tert-butoxy)propane-1-sulfonyl chloride is a common protecting group for alcohols, stable under a variety of reaction conditions but readily removable under acidic conditions. The presence of this group within the sulfonyl chloride molecule itself presents intriguing possibilities for multi-step synthetic sequences.

Historical Development and Evolution of Propane-1-sulfonyl Chloride Derivatives in Academic Research

The study of simple alkanesulfonyl chlorides, such as propane-1-sulfonyl chloride, has a long history in organic chemistry. These compounds have been instrumental in the development of fundamental reaction methodologies. Propane-1-sulfonyl chloride, for example, has been utilized in the synthesis of various organic compounds, including ionic liquids. sigmaaldrich.com

The evolution of synthetic chemistry has led to the development of more complex and functionalized sulfonyl chlorides. The incorporation of additional functional groups, such as the tert-butoxy group in the target molecule of this article, reflects a trend towards creating building blocks that allow for more sophisticated molecular architecture. The synthesis of such derivatives often involves multi-step sequences, starting from readily available precursors. For instance, the synthesis of this compound can be envisioned to start from 3-(tert-butoxy)propan-1-ol, a known compound. nih.gov The conversion of an alcohol to a sulfonyl chloride can be achieved through various methods, including oxidative chlorination of a corresponding thiol or direct conversion from a sulfonic acid.

Research Significance and Potential Applications in Advanced Chemical Transformations

The research significance of this compound lies in its potential as a multifunctional reagent. The sulfonyl chloride moiety can be used to introduce a propanesulfonyl group onto a substrate. The tert-butoxy group, being a protecting group, can then be deprotected in a later step to reveal a primary alcohol. This "masked functionality" is a powerful concept in organic synthesis, allowing for the selective modification of different parts of a complex molecule.

Potential applications of this reagent could include:

Synthesis of complex sulfonamides and sulfonate esters: The sulfonyl chloride can react with a wide range of amines and alcohols to produce novel sulfonamides and sulfonate esters that contain a protected hydroxyl group.

Development of novel linkers in medicinal chemistry: The bifunctional nature of the molecule makes it a candidate for use as a linker to connect different molecular fragments, with the potential for further modification at the deprotected hydroxyl group.

Creation of functionalized polymers and materials: The ability to introduce a sulfonate linkage with a modifiable side chain could be of interest in materials science for the development of new polymers with tailored properties.

The strategic placement of the tert-butoxy group allows for a level of synthetic control that is highly desirable in the construction of complex target molecules.

Detailed Research Findings

Interactive Data Table: Physicochemical Properties of 1-Propanesulfonyl chloride

| Property | Value |

| Molecular Formula | C₃H₇ClO₂S |

| Molecular Weight | 142.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 78-79 °C at 15 mmHg |

| Density | 1.267 g/mL at 25 °C |

| Refractive Index | 1.453 at 20 °C |

Note: The data presented in this table is for 1-propanesulfonyl chloride and is intended to serve as an estimate for the properties of this compound. sigmaaldrich.com

Proposed Synthetic Route for this compound

A plausible synthetic route to this compound would likely begin with the corresponding alcohol, 3-(tert-butoxy)propan-1-ol. This precursor could be converted to the target sulfonyl chloride through a two-step process:

Conversion to a thiol: The alcohol can be converted to the corresponding thiol, 3-(tert-butoxy)propane-1-thiol, through a variety of methods, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Oxidative chlorination: The resulting thiol can then be subjected to oxidative chlorination to yield the desired this compound. Reagents for this transformation include chlorine gas in the presence of water or N-chlorosuccinimide.

This proposed pathway is based on established methods for the synthesis of sulfonyl chlorides from alcohols. cbijournal.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO3S |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |

InChI Key |

JZSGARGLWNHLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 3 Tert Butoxy Propane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The electron-deficient sulfur atom in the sulfonyl chloride group of 3-(Tert-butoxy)propane-1-sulfonyl chloride serves as a prime target for nucleophilic attack. These reactions are fundamental to the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted sulfonamides. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct generated during the reaction. The general transformation is illustrated below:

R¹R²NH + (CH₃)₃COCH₂CH₂CH₂SO₂Cl → (CH₃)₃COCH₂CH₂CH₂SO₂NR¹R² + HCl

The steric hindrance imposed by the bulky tert-butoxy (B1229062) group can influence the rate of this reaction. Compared to less hindered sulfonyl chlorides, the approach of the amine nucleophile to the sulfonyl center may be impeded, potentially requiring more forcing reaction conditions or longer reaction times to achieve high yields. A variety of amine nucleophiles, including aliphatic and aromatic amines, can be employed in this transformation, leading to a wide range of sulfonamides with potential applications in medicinal chemistry and materials science.

| Amine Type | General Product Structure | Key Reaction Aspects |

| Primary Amines (RNH₂) | (CH₃)₃COCH₂CH₂CH₂SO₂NHR | Generally proceeds readily with a suitable base. |

| Secondary Amines (R¹R²NH) | (CH₃)₃COCH₂CH₂CH₂SO₂NR¹R² | Reaction rate can be sensitive to the steric bulk of the amine. |

| Aromatic Amines (ArNH₂) | (CH₃)₃COCH₂CH₂CH₂SO₂NHAr | Nucleophilicity of the amine is a key factor; electron-donating groups on the aromatic ring can enhance reactivity. |

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

In a similar fashion to sulfonamide formation, this compound reacts with alcohols and phenols to yield sulfonate esters. This reaction is also typically carried out in the presence of a base to scavenge the HCl produced.

ROH + (CH₃)₃COCH₂CH₂CH₂SO₂Cl → (CH₃)₃COCH₂CH₂CH₂SO₂OR + HCl

The formation of sulfonate esters is a valuable transformation in organic synthesis as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. The tert-butoxy group in the resulting ester can impart unique solubility and stability properties to the molecule. The reactivity of the alcohol nucleophile plays a significant role, with primary alcohols generally reacting more readily than more sterically hindered secondary and tertiary alcohols.

| Alcohol Type | General Product Structure | Key Reaction Aspects |

| Primary Alcohols (RCH₂OH) | (CH₃)₃COCH₂CH₂CH₂SO₂OCH₂R | Generally the most reactive class of alcohols for this transformation. |

| Secondary Alcohols (R¹R²CHOH) | (CH₃)₃COCH₂CH₂CH₂SO₂OCHR¹R² | Steric hindrance around the hydroxyl group can significantly impact the reaction rate. |

| Phenols (ArOH) | (CH₃)₃COCH₂CH₂CH₂SO₂OAr | The acidity of the phenol (B47542) and the presence of a suitable base are crucial for efficient reaction. |

Mechanistic Investigations of Nucleophilic Attack

The nucleophilic substitution at the sulfonyl center of sulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (Sɴ2-like) mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as the leaving group.

For this compound, the bulky tert-butoxy group, although remote from the sulfonyl center, can exert steric influence on the transition state. This steric hindrance can raise the activation energy of the reaction, thus slowing down the rate of nucleophilic attack compared to unhindered sulfonyl chlorides. Computational studies on related systems have shown that the geometry of the transition state and the stability of the starting materials and products are key factors in determining the reaction kinetics. While specific mechanistic studies on this compound are not extensively reported, the general principles of Sɴ2 reactions at sulfonyl centers provide a solid framework for understanding its reactivity. The reaction rate is expected to be dependent on the concentration of both the sulfonyl chloride and the nucleophile.

Participation in Radical Reactions

Beyond its role in nucleophilic substitution reactions, the sulfonyl chloride functionality can also be a precursor for the generation of sulfonyl radicals. These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of Sulfonyl Radicals from Sulfonyl Chlorides

Sulfonyl radicals can be generated from sulfonyl chlorides through several methods, including photolysis, thermolysis, or transition metal-catalyzed single-electron transfer processes. For instance, irradiation with UV light can induce homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical.

(CH₃)₃COCH₂CH₂CH₂SO₂Cl --(hv or catalyst)--> (CH₃)₃COCH₂CH₂CH₂SO₂• + Cl•

Alternatively, transition metal catalysts, such as copper(I) complexes, can facilitate the single-electron reduction of the sulfonyl chloride to generate the corresponding sulfonyl radical. The choice of method for radical generation can influence the subsequent reaction pathways and product distributions.

Radical Addition and Cyclization Pathways

Once generated, the 3-(tert-butoxy)propane-1-sulfonyl radical can undergo intermolecular addition to unsaturated systems such as alkenes and alkynes. This addition reaction forms a new carbon-sulfur bond and generates a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or participate in further radical reactions.

Furthermore, if the sulfonyl radical is generated in a molecule containing an appropriately positioned unsaturated moiety, intramolecular radical cyclization can occur. This process is a powerful tool for the construction of cyclic sulfonated compounds. For a derivative of this compound containing a tethered alkene or alkyne, the sulfonyl radical could add intramolecularly to the multiple bond, leading to the formation of a cyclic sulfone. The regioselectivity of such cyclizations is often governed by Baldwin's rules, which favor the formation of five- and six-membered rings. While specific examples involving this compound in radical cyclizations are not prevalent in the literature, the general principles of sulfonyl radical chemistry suggest its potential utility in such transformations.

Enantioselective Radical Desymmetrization Studies

Enantioselective radical desymmetrization is a sophisticated strategy in organic synthesis for constructing molecules with high enantiomeric purity from prochiral or meso starting materials. sustech.edu.cn This method introduces significant structural complexity in a single step by creating one or more stereogenic centers. sustech.edu.cn The process can be categorized into two primary modes: the stereoselective activation of a radical precursor during the radical generation stage, or the desymmetrization via a stereo-determining radical functionalization step. sustech.edu.cn

While this field has seen significant growth, specific studies detailing the application of this compound in enantioselective radical desymmetrization reactions are not extensively documented in the reviewed literature. Conceptually, the sulfonyl chloride moiety could be involved in radical reactions where the sulfonyl group is added to a prochiral radical intermediate. In such a scenario, the bulky tert-butoxy group would be expected to play a crucial role in influencing the stereochemical outcome by directing the approach of the radical to a chiral catalyst or substrate, thereby favoring the formation of one enantiomer over the other.

Elimination Reactions and Sulfene (B1252967) Intermediates

β-Elimination Pathways in Related Sulfonyl Systems

Alkanesulfonyl chlorides that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the sulfonyl group) are susceptible to elimination reactions, particularly in the presence of a base. nih.govkoreascience.kr This process, often referred to as an E2-type elimination, involves the abstraction of an α-proton by a base, followed by the concurrent expulsion of the chloride ion. koreascience.krorganicmystery.com This pathway is distinct from the more common β-elimination seen in haloalkanes, where a hydrogen is removed from the β-carbon. organicmystery.com

The reaction is particularly favored when using non-nucleophilic tertiary amines, such as triethylamine or pyridines, which act as bases to remove the α-proton without competing nucleophilic attack at the electrophilic sulfur atom. nih.govkoreascience.kr The structure of this compound, having two α-hydrogens, makes it a prime candidate for this type of elimination mechanism, leading to the formation of a highly reactive intermediate.

Formation and Reactivity of Sulfene Species

The elimination of HCl from an alkanesulfonyl chloride generates a transient and highly reactive species known as a sulfene (R₂C=SO₂). nih.govmagtech.com.cn These intermediates are powerful electrophiles and are utilized in a variety of organic transformations. magtech.com.cn For this compound, treatment with a base like triethylamine would yield 3-(tert-butoxy)prop-1-ene-1-sulfene.

Formation of the Sulfene Intermediate: (CH₃)₃CO(CH₂)₂CH₂-SO₂Cl + Et₃N → [(CH₃)₃CO(CH₂)₂CH-SO₂Cl]⁻ + Et₃NH⁺ → (CH₃)₃CO(CH₂)₂CH=SO₂ + Et₃NH⁺Cl⁻

Once formed, sulfenes are rapidly trapped by any nucleophiles present in the reaction mixture. nih.gov In the absence of other trapping agents, they can dimerize or polymerize. However, their synthetic utility lies in their reactions with various compounds:

Nucleophilic Addition: Alcohols and amines readily add to the S=C bond to form sulfonic acid esters and sulfonamides, respectively.

Cycloadditions: Sulfenes can undergo [2+2] cycloaddition reactions with electron-rich alkenes (enamines, ketene (B1206846) acetals) to form four-membered thietane (B1214591) 1,1-dioxides. They also react with imines to yield 1,2-thiazetidine (B14761688) 1,1-dioxides. magtech.com.cn

The table below summarizes the expected products from the reaction of the sulfene derived from this compound with various trapping agents.

| Trapping Agent | Reagent Type | Product Class |

| Methanol (CH₃OH) | Alcohol | Methyl 3-(tert-butoxy)propane-1-sulfonate |

| Diethylamine (Et₂NH) | Secondary Amine | N,N-Diethyl-3-(tert-butoxy)propane-1-sulfonamide |

| Enamine | Alkene | Substituted Thietane 1,1-Dioxide |

Hydrolysis and Decomposition Pathways

The hydrolysis of sulfonyl chlorides can proceed through several mechanistic pathways, largely dependent on the structure of the alkyl or aryl group attached to the sulfonyl moiety. nih.govnih.gov For most primary and secondary alkanesulfonyl chlorides, hydrolysis in neutral water typically occurs via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. nih.govrsc.org This pathway involves a direct attack of a water molecule on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state. nih.gov

Given that the sulfonyl chloride in this compound is attached to a primary carbon, its hydrolysis under neutral conditions is expected to follow this conventional Sₙ2 pathway, yielding 3-(tert-butoxy)propane-1-sulfonic acid. The rate of this reaction is generally not very sensitive to the steric bulk of substituents that are distant from the reaction center. nih.gov

However, alternative pathways can become competitive under different conditions:

Elimination-Addition: Under basic conditions, the hydrolysis can proceed via the elimination-addition mechanism described previously. The base promotes the formation of a sulfene intermediate, which is then rapidly hydrated by water to give the sulfonic acid product. nih.gov

Solvolysis-Decomposition: This pathway is characteristic of tertiary alkanesulfonyl chlorides, such as 2-methyl-2-propanesulfonyl chloride. It involves the formation of a stable carbocation with the extrusion of sulfur dioxide, followed by reaction of the carbocation with the solvent. nih.gov This mechanism is not expected to be significant for this compound due to the primary nature of the carbon attached to the sulfur.

The tert-butoxy group itself is an ether linkage, which is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, the ether could be cleaved to form tert-butyl alcohol (which would likely dehydrate to isobutylene) and 3-hydroxypropane-1-sulfonyl chloride.

Stereochemical Control and Regioselectivity in Reactions

Diastereoselectivity and Enantioselectivity Considerations

The presence of the large tert-butoxy group in this compound can significantly influence the stereochemical outcome of its reactions, particularly when reacting with chiral molecules. This steric hindrance can create a biased environment around the reactive sulfonyl chloride center, leading to diastereoselectivity.

When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, the bulky tert-butoxy group can impede the nucleophile's approach from certain trajectories. This steric clash forces the nucleophile to attack the sulfur atom from the less hindered face, resulting in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the size and nature of the nucleophile and the reaction conditions.

While specific diastereoselectivity studies on this particular compound are not widely reported, the principle can be illustrated with hypothetical data. The table below shows potential outcomes for the reaction of this compound with different chiral alcohols, demonstrating how the structure of the nucleophile could affect the diastereomeric ratio of the resulting sulfonate ester product.

| Chiral Alcohol | Steric Profile of Nucleophile | Plausible Diastereomeric Ratio (A:B) |

| (R)-2-Butanol | Small | 65:35 |

| (R)-Menthol | Bulky | 85:15 |

| (R)-2-Phenyl-1-propanol | Moderately Bulky | 75:25 |

In these hypothetical examples, the increasing steric bulk of the chiral alcohol, particularly in the case of menthol, leads to a higher degree of facial selectivity in the attack on the sulfur atom, resulting in a higher diastereomeric excess. acs.org This control of stereochemistry is a cornerstone of modern asymmetric synthesis. acs.org

Kinetic and Thermodynamic Studies of Reactivity

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, its reactivity can be understood by examining the established principles of alkanesulfonyl chloride reactions and by comparing it to structurally similar compounds. The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom and the stability of the leaving group (chloride ion).

Kinetic Aspects:

The rates of reaction for this compound with nucleophiles are expected to be significantly influenced by the steric bulk of the tert-butoxy group. Compared to less hindered analogs like 3-methoxypropane-1-sulfonyl chloride, the reactivity of this compound is anticipated to be lower. This is due to the steric hindrance imposed by the tert-butyl group, which impedes the approach of nucleophiles to the electrophilic sulfur center.

Reactions of sulfonyl chlorides with nucleophiles generally proceed through a nucleophilic substitution mechanism at the sulfur atom. For primary alkanesulfonyl chlorides, this is typically a bimolecular nucleophilic substitution (SN2-type) pathway. The rate of such a reaction would be dependent on the concentration of both the sulfonyl chloride and the nucleophile.

The hydrolysis of sulfonyl chlorides, a common reaction, has been shown to follow an SN2 mechanism. nih.gov The rate of hydrolysis would be influenced by the solvent polarity, with more polar solvents generally accelerating the reaction by stabilizing the transition state.

Thermodynamic Aspects:

The reactions of this compound, such as sulfonamide or sulfonate ester formation, are generally thermodynamically favorable. The formation of a stable sulfonyl linkage (S-N or S-O) and the liberation of a stable chloride ion contribute to a negative Gibbs free energy change for these reactions.

Elevated temperatures may be required to overcome the higher activation energy barrier caused by the steric hindrance of the tert-butoxy group, particularly when reacting with bulky nucleophiles. However, it is important to control the temperature, as sulfonyl chlorides can be prone to decomposition at higher temperatures.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Reaction Equilibrium) | Notes |

|---|---|---|---|

| Steric Hindrance (Tert-butoxy group) | Decreases rate due to hindered approach of nucleophiles. | Minor effect on equilibrium position. May slightly destabilize the product due to steric strain. | This is the most significant distinguishing feature of this compound's reactivity. |

| Nucleophile Strength | Increases rate with stronger, less hindered nucleophiles. | Does not affect the equilibrium constant. | Reactions with bulky nucleophiles will be particularly slow. |

| Solvent Polarity | Increases rate for polar, SN2-type transition states. | Favorable for reactions where products are more polar than reactants. | Solvents capable of hydrogen bonding can also play a role in stabilizing the transition state. |

| Temperature | Increases rate by providing more energy to overcome the activation barrier. | Shifts equilibrium based on the sign of the reaction enthalpy (Le Chatelier's principle). | Care must be taken to avoid thermal decomposition. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Protecting Group Reagent

Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations occur elsewhere in the molecule. sigmaaldrich.com Sulfonyl groups, introduced via sulfonyl chlorides, are a key class of protecting groups, particularly for hydroxyl and amino functionalities. tcichemicals.com

One of the fundamental applications of sulfonyl chlorides like 3-(Tert-butoxy)propane-1-sulfonyl chloride is the protection of hydroxyl groups in alcohols and phenols. chem-station.com The reaction involves the treatment of the alcohol with the sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). This process converts the hydroxyl group (-OH) into a sulfonate ester (-OSO₂R). highfine.comyoutube.com

Sulfonate esters are generally stable under a variety of reaction conditions, including both acidic and basic environments, making them robust protecting groups. chem-station.com However, a significant consequence of this transformation is that the sulfonate moiety is an excellent leaving group. This "activation" of the hydroxyl group is often exploited in subsequent synthetic steps, such as nucleophilic substitution or elimination reactions. chem-station.comyoutube.com Therefore, while serving as a protecting group, the sulfonyl functionality simultaneously prepares the alcohol for further transformations.

| Reagent Class | Functional Group Protected | Resulting Group | General Stability | Key Feature |

| Sulfonyl Chlorides | Hydroxyl (-OH) | Sulfonate Ester (-OSO₂R) | Stable to many acidic and basic conditions | Converts -OH into an excellent leaving group chem-station.comyoutube.com |

| Silyl (B83357) Ethers | Hydroxyl (-OH) | Silyl Ether (-OSiR₃) | Stable to non-acidic conditions; removed by fluoride (B91410) ions | Tunable steric bulk and stability tcichemicals.comzmsilane.com |

| Acyl Chlorides | Hydroxyl (-OH) | Ester (-OCOR) | Removable by hydrolysis under alkaline conditions | Economical and effective method for hydroxyl protection highfine.com |

| Carbonates | Hydroxyl (-OH) | Carbonate Ester (-O(CO)OR) | Generally stable; various deprotection methods | Can be part of orthogonal strategies |

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are paramount. This approach involves using several different classes of protecting groups in the same molecule, each of which can be removed under specific conditions without affecting the others. jocpr.comnih.gov This allows for the selective deprotection and reaction of one functional group at a time, providing precise control over the synthetic sequence. jocpr.comresearchgate.net

A sulfonate ester derived from this compound can be integrated into such strategies. The removal of sulfonyl groups can be challenging, often requiring specific, non-standard conditions such as one-electron reduction (e.g., using Mg/MeOH). chem-station.com This relative inertness makes them orthogonal to many other common protecting groups. For instance, a tert-butoxycarbonyl (Boc) group can be removed with acid, a 9-fluorenylmethoxycarbonyl (Fmoc) group with base, and a silyl ether with a fluoride source, all while the sulfonate ester remains intact. tcichemicals.comresearchgate.net This compatibility allows chemists to perform multiple transformations on other parts of a molecule before addressing the functional group protected by the sulfonate.

| Protecting Group Class | Abbreviation | Typical Removal Conditions | Orthogonal To |

| Sulfonates (e.g., from this article's subject) | - | Reductive cleavage (e.g., Mg/MeOH) chem-station.com | Acid-labile (Boc), Base-labile (Fmoc), Fluoride-labile (Silyl ethers) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) tcichemicals.com | Base-labile (Fmoc), Reductive cleavage (Sulfonates) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-labile (Boc), Reductive cleavage (Sulfonates) |

| Silyl Ethers (e.g., TBDMS) | TBDMS | Fluoride source (e.g., TBAF) tcichemicals.com | Acid-labile (Boc), Base-labile (Fmoc) |

Building Block for Complex Molecular Architectures

Beyond its role in protection chemistry, this compound serves as a valuable building block, introducing a specific three-carbon chain with a sulfonyl linkage into a target molecule. This is particularly useful in the synthesis of pharmaceutical and agrochemical compounds, as well as in the construction of heterocyclic frameworks.

Sulfonyl chloride derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. nbinno.com The sulfonyl group is a common feature in many pharmaceutical drugs and agrochemicals. semanticscholar.org Reagents like this compound can be used to synthesize sulfonamides by reacting with primary or secondary amines. The resulting sulfonamide moiety is a well-established pharmacophore found in numerous drugs.

Furthermore, compounds like 3-chloro-1-propanesulfonyl chloride, a close structural analog, are explicitly used as key intermediates in the preparation of enzymatic inhibitors. nbinno.com This highlights the role of the propanesulfonyl chloride scaffold in creating molecules designed to interact with biological targets. The tert-butoxy (B1229062) group in the title compound can add steric bulk or be deprotected in a later step to reveal a hydroxyl group, adding another layer of synthetic versatility.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry. Sulfonylation reactions are a powerful tool for both the synthesis and functionalization of these ring systems. researchgate.net Sulfonyl chlorides can react with existing heterocycles to add a sulfonyl group, or they can be integral to the ring-forming reactions themselves. researchgate.netnih.govfigshare.com

For example, the sulfonyl group can participate in cyclization reactions to form sulfur-containing heterocycles like sultams (cyclic sulfonamides). researchgate.net The reaction of a sulfonyl chloride with a molecule containing two nucleophilic sites can lead to the formation of a new heterocyclic ring. The use of this compound in such a reaction would incorporate both the sulfonyl group and the attached propane (B168953) chain into the final cyclic structure.

The total synthesis of complex natural products is one of the most significant challenges in organic chemistry. These endeavors rely heavily on robust and predictable chemical reactions. sigmaaldrich.com The activation of hydroxyl groups by converting them into sulfonate esters is a common and critical step in many natural product syntheses. chem-station.com This transformation turns a poor leaving group (hydroxide) into an excellent one (sulfonate), facilitating key bond-forming reactions such as nucleophilic substitutions, which are essential for constructing the complex carbon skeletons of natural products. youtube.com

While direct application of this compound in a specific natural product synthesis may not be widely documented, its functional role is representative of a class of reagents indispensable for this field. The unique combination of a reactive sulfonyl chloride and a bulky, cleavable ether group makes it a potentially useful tool for creating specific scaffolds required in the assembly of natural product analogs or intermediates.

Development of Novel Synthetic Methodologies

The development of efficient synthetic routes that minimize step counts, reduce waste, and simplify purification is a central goal in modern organic chemistry. This compound is a reagent well-suited for the design of one-pot transformations and cascade reactions due to the high reactivity of its sulfonyl chloride moiety. This functional group readily reacts with a wide range of nucleophiles, allowing for the in situ formation of intermediates that can undergo subsequent reactions without the need for isolation.

Moreover, the principles of multi-component reactions, where three or more reactants combine in a single operation to form a product, are applicable. nih.gov Research into photocatalytic three-component asymmetric sulfonylation has demonstrated that a C(sp³)-H precursor, a sulfur dioxide surrogate, and an α,β-unsaturated carbonyl compound can react smoothly under mild conditions. nih.gov This highlights the potential for this compound to act as a precursor or building block in similar convergent synthetic strategies, enabling the rapid construction of complex molecules with high atom economy. nih.gov

Table 1: Illustrative One-Pot Reaction Scheme

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | This compound + Nucleophile (e.g., Primary Amine) | N-substituted-3-(tert-butoxy)propane-1-sulfonamide | Formation of a stable sulfonamide bond. |

| 2 | Result of Step 1 + Electrophile | Further functionalized sulfonamide | Introduction of additional complexity without isolating the intermediate. |

Functionalization of Materials and Surface Modification

The modification of material surfaces is critical for tailoring properties such as biocompatibility, wettability, and chemical resistance. This compound serves as a valuable reagent for this purpose due to its ability to covalently bond with functional groups commonly present on material surfaces. The highly electrophilic sulfonyl chloride group can react with surface nucleophiles like hydroxyl (-OH) or amine (-NH₂) groups found on polymers, metal oxides, and other substrates. smolecule.com

This reaction results in the formation of stable sulfonate ester or sulfonamide linkages, effectively tethering the 3-(tert-butoxy)propyl moiety to the surface. The introduction of the bulky and hydrophobic tert-butyl group can significantly alter the surface energy, leading to increased hydrophobicity. This is a desirable characteristic for applications requiring water repellency or controlled adhesion.

The process of surface modification using this compound can be envisioned in a straightforward, two-step conceptual framework. This method provides a robust strategy for tuning the interfacial properties of a wide array of materials for advanced applications. While specific studies on this compound are limited, the principle has been demonstrated with analogous sulfonate-containing compounds used to modify medical-grade materials. mdpi.com

Table 2: Conceptual Framework for Surface Modification

| Stage | Action | Description | Desired Outcome |

| 1. Activation | Pre-treatment of substrate surface | Exposing or creating nucleophilic groups (e.g., -OH, -NH₂) on the material surface. | A reactive surface ready for covalent bonding. |

| 2. Grafting | Reaction with this compound | The sulfonyl chloride group reacts with the activated surface nucleophiles. | Covalent attachment of the 3-(tert-butoxy)propylsulfonyl group, altering surface properties. |

Precursor to Catalysts and Chiral Ligands

In the field of organometallic chemistry, the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. This compound is a useful building block for synthesizing ligands with specific steric properties. The sterically demanding tert-butyl group can influence the coordination environment of a metal catalyst, creating a well-defined pocket that can control substrate approach and product formation.

The synthesis of such ligands typically involves the reaction of the sulfonyl chloride with a nucleophilic site on a ligand scaffold. For example, a ligand precursor containing an amine or alcohol functionality can be readily sulfonated. This modular approach allows for the systematic tuning of a ligand's steric and electronic properties. The resulting sulfonamide or sulfonate ester linkage is generally stable under a variety of reaction conditions, making the derived ligands robust for catalytic applications. smolecule.com The incorporation of the bulky 3-(tert-butoxy)propylsulfonyl group can be instrumental in enhancing catalyst performance in cross-coupling and other metal-catalyzed transformations.

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule, relies heavily on the design of effective chiral ligands. While this compound is itself achiral, it can be incorporated into chiral ligand frameworks to impart specific steric features that enhance enantioselectivity. The bulky tert-butyl group can effectively block one face of a prochiral substrate as it coordinates to the catalytic center, thereby directing the reaction to proceed with high stereocontrol.

Studies involving asymmetric sulfonylation reactions have shown that the steric properties of the chiral ligand are critical for achieving a high level of asymmetric induction. nih.gov By creating a well-defined chiral pocket around the metal center, ligands can effectively differentiate between the two enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer. nih.gov An analog, 3-(sec-butoxy)propane-1-sulfonyl chloride, which contains a chiral center, has been noted for its utility in asymmetric catalysis where the chiral alkoxy group directly contributes to enhancing enantioselectivity. This suggests that the related tert-butoxy variant is a valuable synthetic tool for introducing significant and influential steric bulk in the design of new, highly effective chiral ligands and catalysts.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Tert-butoxy)propane-1-sulfonyl chloride, these studies would offer a deep understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and energy of transition states in chemical reactions. For this compound, DFT studies would be crucial in mapping out the energy landscape of its reactions, such as nucleophilic substitution at the sulfonyl group. By calculating the energy of transition states, chemists can predict reaction rates and understand the factors that influence the reaction's feasibility.

Molecular Orbital Analysis and Charge Distribution Studies

An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the sites most susceptible to nucleophilic and electrophilic attack. The charge distribution across the molecule, often visualized with electrostatic potential maps, would further highlight the electron-rich and electron-deficient regions, providing a more complete picture of its reactivity.

Reaction Pathway Modeling and Energy Profiles

Computational modeling can trace the entire pathway of a chemical reaction, from reactants to products, via the transition state. For this compound, this would involve constructing detailed reaction energy profiles. These profiles graphically represent the energy changes that occur as the reaction progresses, allowing for the determination of activation energies and the identification of any intermediate species. This information is invaluable for optimizing reaction conditions and predicting product distributions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of this compound, governed by the rotation around its single bonds, can significantly impact its physical and chemical properties. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Furthermore, the study of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would provide insight into its bulk properties, including its boiling point and solubility.

Computational Prediction of Spectroscopic Parameters to Aid Structural Elucidation Methods

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include the prediction of:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would assist in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

The table below summarizes the types of computational data that would be generated in a comprehensive theoretical study of this compound.

| Computational Method | Predicted Parameter | Significance |

| Density Functional Theory (DFT) | Transition State Geometries and Energies | Elucidation of reaction mechanisms and prediction of reaction kinetics. |

| Molecular Orbital (MO) Theory | HOMO-LUMO Energy Gaps, Orbital Shapes | Identification of reactive sites and prediction of chemical reactivity. |

| Electrostatic Potential Mapping | Charge Distribution | Visualization of electrophilic and nucleophilic regions. |

| Reaction Pathway Modeling | Reaction Energy Profiles | Determination of activation energies and reaction thermodynamics. |

| Conformational Searching | Stable Conformers and Rotational Barriers | Understanding of molecular shape and its influence on properties. |

| Spectroscopic Calculations | NMR Chemical Shifts, IR/Raman Frequencies | Aid in the interpretation of experimental spectroscopic data for structural confirmation. |

Advanced Methodologies and Analytical Techniques in Research

Principles of Green Chemistry in Synthesis and Application

Green chemistry principles are fundamental to developing more environmentally benign processes for synthesizing and utilizing sulfonyl chlorides, including 3-(Tert-butoxy)propane-1-sulfonyl chloride. msu.edu The focus is on preventing waste, maximizing atom economy, using safer chemicals and solvents, and designing energy-efficient processes. msu.edugcande.org The traditional synthesis of sulfonyl chlorides often involves harsh reagents like thionyl chloride or phosphorus pentoxide, which can generate toxic waste. acs.org Green approaches seek to replace these with cleaner alternatives and more sustainable reaction conditions. organic-chemistry.org

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Research has focused on replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives in reactions involving sulfonyl chlorides. researchgate.net

Key Research Findings:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Studies have demonstrated the successful synthesis of sulfonyl chlorides from thiols and disulfides using an oxone-KX (where X=Cl or Br) system in water, offering a rapid and efficient method under mild conditions. rsc.org For instance, benzenesulfonyl chloride can be synthesized in high yields (88-98%) within 10-20 minutes using this aqueous system. rsc.org

Alternative Solvents: Besides water, other sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) have been successfully employed for the synthesis of sulfonamides via the in situ generation of sulfonyl chlorides. researchgate.net This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

| Solvent Type | Example(s) | Advantages in Sulfonyl Chloride Synthesis | Reference |

|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, readily available, enables mild reaction conditions. | rsc.org |

| Alcohols | Ethanol (EtOH) | Biodegradable, lower toxicity than many organic solvents, effective for in-situ generation. | researchgate.net |

| Polyols | Glycerol | High boiling point, non-toxic, biodegradable, derived from renewable resources. | researchgate.net |

| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol | Low volatility, non-flammable, biodegradable, tunable properties. | researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste byproducts. primescholars.com

Strategies for Improvement:

Reaction Design: The synthesis of sulfonyl chlorides via the oxidative chlorination of S-alkyl isothiourea salts is presented as an environmentally friendly method that uses readily accessible reagents and allows for easy purification without chromatography, leading to high yields and less waste. organic-chemistry.org

Waste Valorization: In the circular production of benzenesulfonyl chloride, process improvements focus on recycling washing water and increasing the concentration of waste sulfuric acid to make it easier to treat or reuse, thereby reducing effluent and pollution. google.com

Byproduct Reduction: Traditional methods can produce significant inorganic salt waste. For example, using chlorosulfonic acid leads to the formation of HCl, which must be neutralized, creating salt waste. mdpi.com Green methods aim to use catalytic systems or reagents that produce benign byproducts like water. A method for synthesizing sulfanilamide (B372717) from a dry acetamido benzenesulfonyl chloride product avoids aqueous decomposition and reduces the generation of high-salt wastewater. google.com

The theoretical atom economy for the synthesis of this compound from its corresponding sulfonic acid and thionyl chloride can be calculated to illustrate the concept.

Theoretical Atom Economy Calculation Example: Reaction: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

Desired Product: this compound (C₇H₁₅ClO₃S, MW: 214.71 g/mol )

Reactants:

3-(Tert-butoxy)propane-1-sulfonic acid (C₇H₁₆O₄S, MW: 196.27 g/mol )

Thionyl chloride (SOCl₂, MW: 118.97 g/mol )

Calculation:

% Atom Economy = (MW of Desired Product / Σ MW of all Reactants) * 100

% Atom Economy = (214.71 / (196.27 + 118.97)) * 100 ≈ 68.1%

This calculation shows that a significant portion of the reactant mass is converted into byproducts (SO₂ and HCl), highlighting the need for more atom-economical synthetic routes.

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. rsc.org By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters, enhances safety, and improves scalability. researchgate.netnih.gov

Advantages in Sulfonyl Chloride Synthesis:

Enhanced Safety: The synthesis of sulfonyl chlorides can be highly exothermic and may involve toxic or corrosive reagents like chlorosulfonic acid. mdpi.comrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaway. researchgate.net

Improved Control and Yield: Precise control over temperature, pressure, and residence time in a flow system can minimize the formation of impurities and improve product yield. researchgate.net For example, a continuous process for aryl sulfonyl chlorides addressed the hazards of heated chlorosulfonic acid through careful equipment selection and process automation. mdpi.com

Scalability and Automation: Flow chemistry systems can be scaled up by running the process for longer or by using multiple reactors in parallel. researchgate.net Automation of these platforms, using feedback controllers and real-time data from gravimetric balances, leads to significant improvements in process consistency, reliability, and spacetime yield. researchgate.net A continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) achieved a very high space–time yield (6.7 kg L⁻¹ h⁻¹) in a small reactor volume (639 μL) with a short residence time (41 s). rsc.org

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Risk of thermal runaway with exothermic reactions. | Superior heat transfer minimizes risk. | rsc.orgresearchgate.net |

| Temperature Control | Difficult to maintain uniform temperature. | Precise and uniform temperature control. | researchgate.net |

| Mixing | Can be inefficient, leading to local concentration gradients. | Efficient mixing due to small reactor dimensions. | nih.gov |

| Scalability | Often requires significant redevelopment. | More straightforward (scaling out or numbering up). | researchgate.net |

| Spacetime Yield | Generally lower. | Often significantly higher. | rsc.org |

In-Situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring provides real-time data on reaction progress, enabling precise control, optimization, and a deeper understanding of reaction mechanisms. For the synthesis of this compound, these techniques are invaluable for tracking reactant consumption, product formation, and the appearance of intermediates or byproducts.

Spectroscopic methods are powerful non-invasive tools for real-time reaction analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with flow systems (FlowNMR), is a highly effective technique for monitoring reactions. researchgate.net It can provide quantitative data on complex mixtures, allowing for the study of kinetics and the detection of reactive intermediates. nih.gov Stopped-flow benchtop NMR systems have been developed to acquire quantitative reaction data conveniently, overcoming issues associated with continuous-flow analysis. rsc.org For a reaction involving a sulfonyl chloride, one could monitor the disappearance of a proton signal specific to the starting sulfonic acid and the appearance of a new signal corresponding to the product.

IR Spectroscopy: Infrared (IR) spectroscopy, especially Fourier-transform infrared (FTIR) spectroscopy, is well-suited for monitoring functional group transformations. The formation of the sulfonyl chloride group (-SO₂Cl) can be tracked by the appearance of its characteristic strong asymmetric and symmetric stretching vibrations. FTIR has been used to investigate the deactivation of sulfonyl chloride functionalized ionic materials, demonstrating its utility in studying the stability and reactivity of the sulfonyl chloride group during a reaction. ionike.com

| Technique | Information Provided | Application in Sulfonyl Chloride Synthesis | Reference |

|---|---|---|---|

| NMR Spectroscopy | Quantitative concentration data, structural information, detection of intermediates. | Real-time monitoring of reactant consumption and product formation; kinetic studies. | nih.govresearchgate.net |

| IR Spectroscopy | Functional group analysis. | Tracking the appearance of characteristic S=O and S-Cl stretching bands to monitor product formation. | ionike.comresearchgate.net |

Chromatographic techniques separate the components of a reaction mixture, allowing for their individual quantification.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, their reactivity and potential for thermal decomposition must be considered. Derivatization is often employed to convert analytes into more stable or volatile forms suitable for GC analysis. nbinno.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for reaction monitoring. It is particularly useful for non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) methods have been developed to quantify sulfonyl chlorides. researchgate.net Due to the high reactivity of compounds like this compound, analysis often involves derivatization, where the sulfonyl chloride is reacted with another molecule (e.g., an amine to form a stable sulfonamide) prior to chromatographic analysis. nbinno.com This allows for accurate quantification without the risk of on-column degradation. researchgate.net

Mass Spectrometry Techniques (e.g., MRM/MS)

Mass spectrometry (MS) is a pivotal analytical technique for the characterization of this compound, providing essential information on its molecular weight and structural features through fragmentation analysis. While detailed mass spectrometric studies specifically targeting this compound are not extensively documented in publicly available literature, its behavior can be predicted based on the known fragmentation patterns of analogous sulfonyl chlorides and ethers. acdlabs.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (214.71 g/mol ). bldpharm.com However, sulfonyl chlorides are often prone to fragmentation, and the molecular ion peak may be weak or absent. acdlabs.comcore.ac.uk The fragmentation of this compound is anticipated to be dominated by several key pathways:

α-Cleavage: Fission of the C-S bond, leading to the loss of the sulfonyl chloride moiety (-SO₂Cl).

Loss of Chlorine: Cleavage of the S-Cl bond to yield an [M-Cl]⁺ ion.

Fragmentation of the Ether Linkage: The tert-butoxy (B1229062) group is a prominent structural feature that readily forms a stable tert-butyl cation. A major fragmentation pathway involves the cleavage of the C-O bond, resulting in a highly abundant peak at m/z 57, corresponding to the (CH₃)₃C⁺ ion. acdlabs.com

Rearrangement and Elimination: McLafferty-type rearrangements or other complex fragmentation processes could also occur, leading to the elimination of neutral molecules like isobutene.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| [M]⁺ | [C₇H₁₅ClO₃S]⁺ | 214/216 | Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| [M - Cl]⁺ | [C₇H₁₅O₃S]⁺ | 179 | Loss of Chlorine Radical |

| [M - SO₂Cl]⁺ | [C₇H₁₅O]⁺ | 115 | Loss of Sulfonyl Chloride Radical |

| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99/101 | Sulfonyl Chloride Cation (Isotopic pattern due to ³⁵Cl/³⁷Cl) acdlabs.com |

| [C₄H₉]⁺ | [(CH₃)₃C]⁺ | 57 | Tert-butyl Cation (Often the base peak) acdlabs.com |

Multiple Reaction Monitoring (MRM/MS)

For quantitative analysis, particularly in complex matrices, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity. innovareacademics.in Although specific MRM transitions for this compound have not been published, a hypothetical method can be proposed. In this approach, a precursor ion is selectively isolated, fragmented, and a specific product ion is monitored.

A plausible precursor ion in positive ionization mode would be the protonated molecule, [M+H]⁺, with an m/z of 215 (for the ³⁵Cl isotope). Upon collision-induced dissociation (CID), this precursor would yield several product ions. The transition from the precursor ion to a stable, high-abundance product ion would be selected for the MRM analysis. The fragmentation of the tert-butyl group to produce the m/z 57 ion is a highly characteristic pathway and would likely provide a robust and specific transition for quantification.

| Parameter | Value | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Commonly used for polar organic molecules to generate [M+H]⁺ ions. |

| Precursor Ion (Q1) | m/z 215 | Corresponds to the protonated molecule [C₇H₁₅³⁵ClO₃S + H]⁺. |

| Product Ion (Q3) | m/z 57 | Corresponds to the highly stable tert-butyl cation [(CH₃)₃C]⁺, ensuring high sensitivity and specificity. |

| MRM Transition | 215 → 57 | This transition monitors the loss of the propanesulfonyl chloride ether moiety from the protonated molecule. |

Methodologies for Analytical Characterization and Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic molecules. orgosolver.comuniversalclass.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The tert-butyl group would produce a sharp singlet at approximately 1.2-1.4 ppm, integrating to nine protons. docbrown.info The three methylene (B1212753) groups (-CH₂-) of the propane (B168953) chain would appear as multiplets. The methylene group adjacent to the sulfonyl chloride moiety (-CH₂SO₂Cl) would be the most deshielded, appearing furthest downfield (likely around 3.6-3.8 ppm) due to the strong electron-withdrawing effect of the SO₂Cl group. acdlabs.com The methylene group attached to the ether oxygen (-OCH₂-) would appear around 3.4-3.6 ppm, while the central methylene group would be the most shielded of the three, appearing further upfield.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. It is expected to show five distinct signals: one for the quaternary carbon of the tert-butyl group, one for the three equivalent methyl carbons of the tert-butyl group, and one for each of the three different methylene carbons in the propane chain. The carbon attached to the sulfonyl chloride group would be the most downfield signal among the aliphatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orgosolver.comubc.ca The IR spectrum of this compound is expected to exhibit strong, characteristic absorption bands for the sulfonyl chloride and ether functionalities. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, C-O stretching vibrations for the ether linkage would be observed, along with C-H stretching and bending vibrations for the alkyl groups. nist.gov

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | (CH₃)₃C- | ~1.3 ppm (singlet, 9H) |

| -O-CH₂-CH₂-CH₂-SO₂Cl | ~2.2 ppm (multiplet, 2H) | |

| -O-CH₂- | ~3.5 ppm (triplet, 2H) | |

| -CH₂-SO₂Cl | ~3.7 ppm (triplet, 2H) | |

| ¹³C NMR | (CH₃)₃C- | ~28 ppm |

| -O-CH₂-CH₂-CH₂-SO₂Cl | ~30 ppm | |

| -CH₂-SO₂Cl | ~55 ppm | |

| -O-CH₂- | ~65 ppm | |

| (CH₃)₃C- | ~75 ppm | |

| IR Spectroscopy | S=O Asymmetric Stretch | 1370 - 1410 cm⁻¹ (strong) acdlabs.com |

| S=O Symmetric Stretch | 1166 - 1204 cm⁻¹ (strong) acdlabs.com | |

| C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ (strong) | |

| Elemental Analysis | % Carbon (C) | 39.15% |

| % Hydrogen (H) | 7.04% | |

| % Chlorine (Cl) | 16.51% | |

| % Sulfur (S) | 14.93% |

Elemental Analysis: This technique provides the percentage composition of elements (C, H, Cl, S) in the compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula, C₇H₁₅ClO₃S, thereby confirming its elemental composition.

Future Research Directions and Emerging Areas

Exploration of New Synthetic Transformations and Reactivity Patterns

Future research will likely focus on uncovering new synthetic transformations and reactivity patterns of 3-(Tert-butoxy)propane-1-sulfonyl chloride. The bulky tert-butoxy (B1229062) group is expected to influence the regioselectivity and stereoselectivity of its reactions. Key areas of investigation will include its participation in pericyclic reactions, radical-mediated transformations, and as a precursor for the generation of novel reactive intermediates.

Detailed research findings in this area are anticipated to reveal the extent to which the tert-butoxy group can direct reaction pathways, potentially enabling synthetic routes that are challenging with other sulfonyl chlorides. For instance, its use in [2+2] cycloadditions with electron-rich olefins could lead to the formation of sterically encumbered thietane (B1214591) 1,1-dioxides, which are valuable intermediates in medicinal chemistry.

| Reaction Type | Potential Product Class | Anticipated Advantage of Tert-butoxy Group | Potential Yield Range (%) |

|---|---|---|---|

| [2+2] Cycloaddition | Thietane 1,1-dioxides | Enhanced stability of intermediates | 60-85 |

| Radical Cyclization | Substituted Tetrahydrothiophenes | Increased diastereoselectivity | 55-80 |

| Transition-Metal Catalyzed Cross-Coupling | Aryl and Vinyl Sulfones | Improved solubility and catalyst compatibility | 70-95 |

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant area for future development. Its favorable physical properties, such as being a liquid at room temperature and having good solubility in common organic solvents, make it an ideal candidate for robotic handling and miniaturized reaction setups. HTE can be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize its use in known and novel transformations.

The development of automated protocols for the use of this compound will accelerate the discovery of new bioactive molecules and functional materials. This approach will enable the rapid generation of large libraries of sulfonamides and sulfonate esters for biological screening.

Development of Novel Catalytic Systems Utilizing this compound

There is a growing interest in developing novel catalytic systems where this compound can be used not just as a substrate, but also as a ligand or activator. The sulfonyl group can coordinate to metal centers, and the tert-butoxy group can provide a unique steric and electronic environment. Research in this area could lead to the discovery of new catalysts for a variety of organic transformations, including asymmetric synthesis.

For example, chiral ligands derived from the reaction of this compound with chiral amines or alcohols could be employed in transition-metal catalysis to induce enantioselectivity in reactions such as asymmetric hydrogenation or carbon-carbon bond formation.

| Catalyst Type | Transformation | Role of the 3-(Tert-butoxy)propylsulfonyl Moiety | Potential Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Ruthenium Complex | Asymmetric Hydrogenation | Chiral Ligand | >90 |

| Palladium(II) Catalyst | Heck Reaction | Ligand influencing regioselectivity | N/A |

| Lewis Acid Catalyst | Diels-Alder Reaction | Steric directing group | >85 (diastereomeric ratio) |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of this compound make it a valuable tool for interdisciplinary research, particularly in materials science and chemical biology. In materials science, it can be used to modify the surfaces of polymers and other materials to impart specific properties such as hydrophobicity, thermal stability, or biocompatibility. The tert-butoxy group can be selectively removed to reveal a more polar hydroxyl group, allowing for further functionalization.

In chemical biology, this compound can be used to synthesize chemical probes to study biological processes. For instance, it can be used to introduce a "clickable" handle onto a biomolecule, allowing for its subsequent visualization or isolation. Sulfonyl chlorides are known to react with nucleophilic residues on proteins, and the tert-butoxy group could be used to modulate the reactivity and selectivity of such probes.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm tert-butoxy (δ ~1.2 ppm for C(CH₃)₃) and sulfonyl chloride (δ ~3.5–4.0 ppm for -SO₂Cl) groups .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate functionality .

- HPLC/MS : Reverse-phase HPLC (C18 column) with MS detection ensures purity and molecular weight confirmation (theoretical: ~212.67 g/mol) .

What are the mechanistic considerations for the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Leaving Group Ability : The sulfonyl chloride group (-SO₂Cl) acts as an excellent leaving group, facilitating nucleophilic displacement by amines, alcohols, or thiols .

- Steric Effects : The tert-butoxy group introduces steric hindrance, potentially slowing reactions at the β-position. Computational studies (DFT) can model transition states to predict regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates, while ethereal solvents (e.g., THF) may reduce side reactions .

How does the tert-butoxy group influence the stability and storage requirements of this sulfonyl chloride compared to other analogs?

Q. Advanced

- Stability : The tert-butoxy group provides steric protection against hydrolysis, extending shelf life compared to linear alkoxy analogs. However, prolonged exposure to moisture or heat (>40°C) degrades the compound .

- Storage : Store under inert gas (Ar) at –20°C in desiccated amber vials. Stability tests via TGA/DSC can quantify decomposition thresholds .

What analytical strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

Q. Advanced

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and identifies side products (e.g., sulfonic acids from hydrolysis) .

- Isotopic Labeling : ¹⁸O-labeled water experiments quantify hydrolysis rates under varying conditions .

- Statistical Design of Experiments (DoE) : Multi-variable analysis (e.g., solvent, temperature, stoichiometry) isolates yield-limiting factors .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Q. Advanced

- DFT Calculations : Model electrophilicity at the sulfur center using Fukui indices to predict sites for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or deep eutectic solvents to optimize reaction media .

- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., tert-butoxy) with reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.